1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as piperazines, has been reported in the literature . For instance, Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .Scientific Research Applications
GABAB Receptor Antagonists
Research has investigated compounds related to "1-(3-Chlorophenyl)-2-methylpropan-1-amine hydrochloride" for their potential as GABAB receptor antagonists. The study focused on the synthesis of analogs and their activity compared to baclofen, a known GABAB receptor agonist. This research highlights the compound's role in modulating GABA receptors, which are critical in the central nervous system (Abbenante et al., 1994).
Structural and Energetic Aspects
A study on bupropion hydrochloride, which shares a structural similarity with "this compound," explored its polymorphic forms. This research provided insights into the crystal structure and stability of different forms, offering valuable information for the development of pharmaceuticals (Maccaroni et al., 2012).
Monoamine Oxidase Inhibitors
Another area of research involves the exploration of compounds for their ability to inhibit monoamine oxidase B (MAO-B), a crucial enzyme in the brain involved in the catabolism of dopamine and other neurotransmitters. Studies have shown that N-methylation can transform reversible inhibitors into irreversible inhibitors, providing a mechanism to potentially treat neurological disorders (Ding & Silverman, 1993).
Corrosion Inhibition
Research has also extended to the synthesis of amine derivative compounds, including those related to "this compound," for their application as corrosion inhibitors on mild steel in acidic environments. This work demonstrates the compound's potential utility in protecting industrial materials from corrosion, highlighting its versatility beyond biological applications (Boughoues et al., 2020).
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-methylpropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-7(2)10(12)8-4-3-5-9(11)6-8;/h3-7,10H,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYRYBWEQNSWCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.